6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine
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Overview
Description
6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C13H20N2OSSi and a molecular weight of 280.46 g/mol It is characterized by the presence of a benzo[d]thiazole ring substituted with a tert-butyldimethylsilyl (TBDMS) group at the 6-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced by reacting the hydroxyl group of the benzo[d]thiazole derivative with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. The benzo[d]thiazole core is known to interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-amine: Lacks the tert-butyldimethylsilyl group, making it less lipophilic.
6-Hydroxybenzo[d]thiazol-2-amine: Contains a hydroxyl group instead of the tert-butyldimethylsilyl group.
6-Methoxybenzo[d]thiazol-2-amine: Contains a methoxy group instead of the tert-butyldimethylsilyl group.
Uniqueness
6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine is unique due to the presence of the tert-butyldimethylsilyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other benzo[d]thiazole derivatives and may confer unique properties in terms of reactivity and applications.
Properties
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)17-12(14)15-10/h6-8H,1-5H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQJTIIYVDDSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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